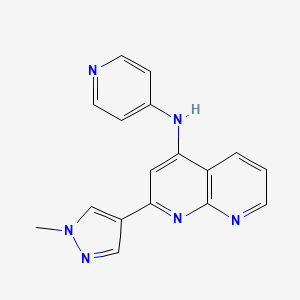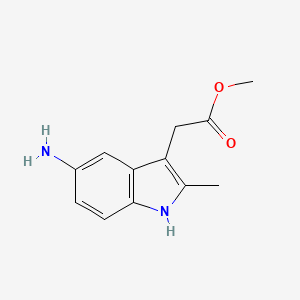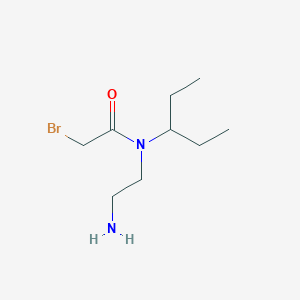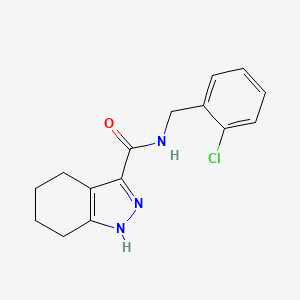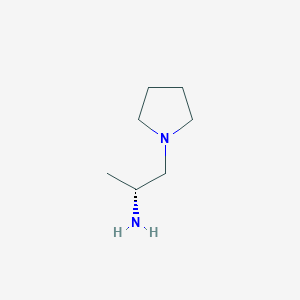
(R)-1-(Pyrrolidin-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound characterized by a pyrrolidine ring attached to a propan-2-amine moiety
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pyrrolidine with propanal in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of an appropriate halogenated precursor with pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can yield pyrrolidin-1-ylpropan-2-one.
Reduction: Reduction reactions can produce (R)-1-(Pyrrolidin-1-yl)propan-2-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Pyrrolidin-1-ylpropan-2-one (from oxidation)
(R)-1-(Pyrrolidin-1-yl)propan-2-ol (from reduction)
Various substituted pyrrolidines (from nucleophilic substitution)
Applications De Recherche Scientifique
Chemistry: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic effects, particularly in neurological and cardiovascular research. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (R)-1-(Pyrrolidin-1-yl)propan-2-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-(Pyrrolidin-1-yl)propan-2-ol: A hydroxyl derivative with similar core structure.
N-alkylpyrrolidines: Other pyrrolidine derivatives with different alkyl groups.
Uniqueness: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which can influence its reactivity and biological activity compared to other pyrrolidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structural features and reactivity profile contribute to its importance in both research and industry.
Propriétés
Numéro CAS |
878155-56-7 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(2R)-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Clé InChI |
ZLGZKMHJXLDWSP-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CN1CCCC1)N |
SMILES canonique |
CC(CN1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
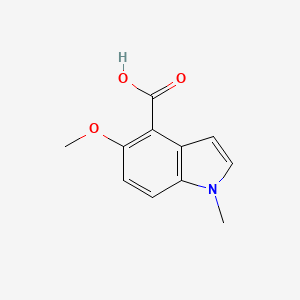
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
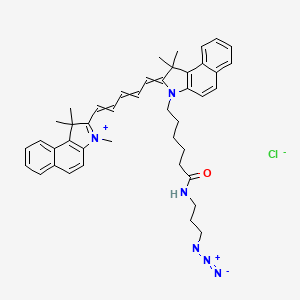


![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
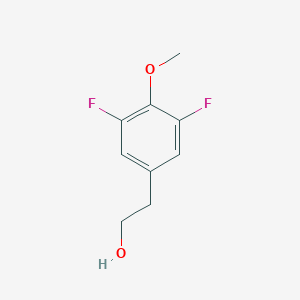
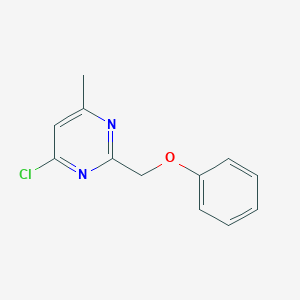
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
